

Application Notes and Protocols for Diethyl Trisulfide in Food Research

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Compound of Interest

Compound Name: Diethyl trisulfide

Cat. No.: B1294429

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Application Notes for Diethyl Trisulfide as a Flavoring Agent

1. Introduction

Diethyl trisulfide (CAS No. 3600-24-6) is an organosulfur compound recognized for its potent sulfurous, garlic- and onion-like aroma and taste.^{[1][2]} It is a colorless to pale yellow liquid and is found naturally in foods such as garlic, onions, and cabbage.^{[1][3]} In the food industry, it is used as a flavoring agent to impart or enhance savory, alliaceous, and cooked notes in a variety of products.^{[1][4]}

2. Regulatory Status

The Flavor and Extract Manufacturers Association (FEMA) has designated **diethyl trisulfide** as "Generally Recognized as Safe" (GRAS), with the FEMA number 4029.^{[5][6]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **diethyl trisulfide** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".^[6]

3. Organoleptic Properties

Diethyl trisulfide possesses a strong and characteristic flavor profile. At a concentration of 0.10% in propylene glycol, its odor is described as sulfurous with distinct garlic and onion notes.[4] Due to its potency, it is typically used at very low concentrations in food products.

4. Applications in Food Products

Diethyl trisulfide is effective in enhancing the flavor of a wide range of savory food products. Its application is particularly relevant in:

- Soups, Sauces, and Gravies: To provide a foundational savory and cooked onion/garlic character.
- Meat Products: To enhance roasted, boiled, and savory notes in beef, poultry, and pork.
- Snack Foods: To add a savory, oniony, and garlicky dimension to chips, crackers, and seasonings.
- Ready-to-Eat Meals: To boost the overall savory flavor profile.

5. Stability and Storage

As a volatile sulfur compound, the stability of **diethyl trisulfide** can be influenced by temperature, light, and oxygen.[7] To maintain its flavor integrity, it should be stored in a cool, dark place in a tightly sealed, inert container. For food products containing **diethyl trisulfide**, shelf-life studies are recommended to assess flavor stability over time.

Quantitative Data

Table 1: Chemical and Physical Properties of **Diethyl Trisulfide**

Property	Value	Reference
Chemical Formula	C ₄ H ₁₀ S ₃	[2]
Molecular Weight	154.32 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Sulfurous, garlic, onion	[1][4]
Boiling Point	217 °C at 760 mmHg	[6]
Density	1.1082 g/cm ³ at 20 °C	[4]
Solubility	Insoluble in water; soluble in alcohol and non-polar solvents.	[4][6]

Table 2: Recommended Usage Levels of **Diethyl Trisulfide** in Food Categories

Food Category	Average Usual PPM	Average Maximum PPM	Reference
Baked Goods	0.15	0.30	[2]
Beverages (non-alcoholic)	0.05	0.10	[2]
Chewing Gum	0.40	0.80	[2]
Condiments / Relishes	0.05	0.10	[2]

Note: These levels are for guidance. Optimal concentration should be determined through sensory testing in the specific food matrix.

Experimental Protocols

Protocol 1: Analysis of **Diethyl Trisulfide** in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of **diethyl trisulfide** in a cooked meat product using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

1. Materials and Equipment

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- SPME fiber assembly (e.g., 50/30 μ m DVB/CAR/PDMS)
- Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
- Heating block or water bath
- Analytical balance
- **Diethyl trisulfide** standard
- Internal standard (e.g., 2-methyl-3-heptanone)
- Methanol (HPLC grade)
- Sodium chloride

2. Sample Preparation

- Homogenize the cooked meat sample.
- Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
- Add 1 g of sodium chloride to the vial to increase the release of volatile compounds.
- Spike the sample with a known concentration of the internal standard.
- Immediately seal the vial with the screw cap.

3. HS-SPME Extraction

- Place the vial in the heating block pre-heated to 60°C.

- Allow the sample to equilibrate for 15 minutes.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- Retract the fiber into the needle.

4. GC-MS Analysis

- Injector: Insert the SPME fiber into the GC inlet, set at 250°C in splitless mode for 5 minutes to desorb the analytes.
- Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 240°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Mass range: m/z 35-350.
 - Source temperature: 230°C.
 - Quadrupole temperature: 150°C.

5. Quantification

- Create a calibration curve using standard solutions of **diethyl trisulfide** with a fixed concentration of the internal standard.

- Identify **diethyl trisulfide** and the internal standard in the sample chromatogram based on their retention times and mass spectra.
- Calculate the concentration of **diethyl trisulfide** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation of **Diethyl Trisulfide** - Triangle Test

This protocol is for determining if a sensory difference exists between a control product and a product containing **diethyl trisulfide**.

1. Materials

- Control food product (without added **diethyl trisulfide**)
- Test food product (with a specific concentration of **diethyl trisulfide**)
- Identical sample cups, coded with random 3-digit numbers
- Water and unsalted crackers for palate cleansing
- Sensory evaluation booths with controlled lighting and temperature

2. Panelists

- Recruit 20-30 panelists who are familiar with sensory testing.
- Ensure panelists do not have allergies to the food product being tested.

3. Procedure

- For each panelist, present three samples: two of the control product and one of the test product, or two of the test product and one of the control. The order of presentation should be randomized.
- Instruct panelists to taste the samples from left to right.
- Ask panelists to identify the "odd" or "different" sample.

- Provide water and crackers for panelists to cleanse their palate between samples.

4. Data Analysis

- Count the number of correct identifications.
- Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., $p < 0.05$). A significant result indicates that a perceptible difference exists between the control and test products.

Protocol 3: Determination of Sensory Detection Threshold of **Diethyl Trisulfide**

This protocol determines the concentration at which **diethyl trisulfide** can be detected in a specific food matrix.

1. Materials

- A series of samples of the food product with increasing concentrations of **diethyl trisulfide** (e.g., in a geometric progression).
- Control food product (blank).
- Sample presentation materials as in Protocol 2.

2. Procedure

- Use a triangle test format for each concentration level.
- Present panelists with three samples: two blanks and one containing **diethyl trisulfide** at a specific concentration.
- Start with the lowest concentration and move to higher concentrations.
- The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample.

5. Data Analysis

- The group detection threshold can be calculated as the geometric mean of the individual thresholds.

Protocol 4: Stability Testing of **Diethyl Trisulfide** in a Food Product

This protocol outlines a method to assess the stability of **diethyl trisulfide** in a food product over time.

1. Materials and Equipment

- Food product containing a known initial concentration of **diethyl trisulfide**.
- Appropriate packaging for the food product.
- Environmental chambers set to controlled temperature and humidity conditions (e.g., accelerated conditions: 40°C/75% RH; real-time conditions: 25°C/60% RH).^[7]
- GC-MS for quantitative analysis (as in Protocol 1).
- Sensory evaluation setup (as in Protocol 2).

2. Procedure

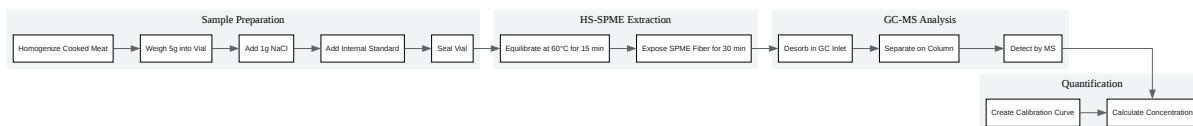
- Prepare a batch of the food product with the desired concentration of **diethyl trisulfide**.
- Package the product as it would be for commercial sale.
- Store the packaged samples in the environmental chambers.
- At specified time intervals (e.g., 0, 1, 3, 6, and 12 months for real-time; 0, 1, 2, 3, and 6 months for accelerated), withdraw samples for analysis.
- For each time point, perform:
 - Quantitative Analysis: Analyze the concentration of **diethyl trisulfide** using GC-MS (Protocol 1).

- Sensory Evaluation: Conduct a triangle test (Protocol 2) to determine if there is a perceptible change in flavor compared to a freshly prepared sample. A descriptive sensory analysis can also be performed to characterize any changes in the flavor profile.

3. Data Analysis

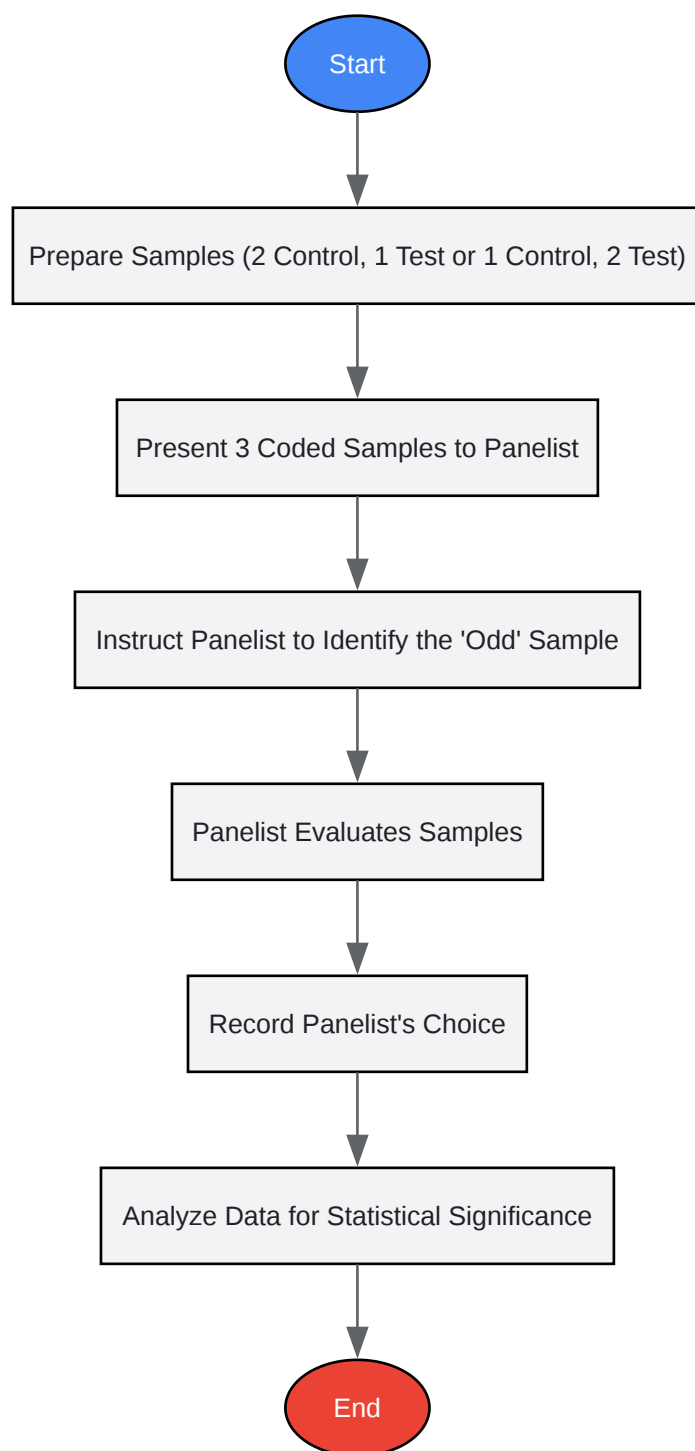
- Plot the concentration of **diethyl trisulfide** as a function of time for each storage condition. This will indicate the rate of degradation.
- Analyze the sensory data to determine the time at which a significant change in flavor is perceived.
- Correlate the chemical and sensory data to establish the shelf life of the product with respect to the desired flavor profile contributed by **diethyl trisulfide**.

Visualizations



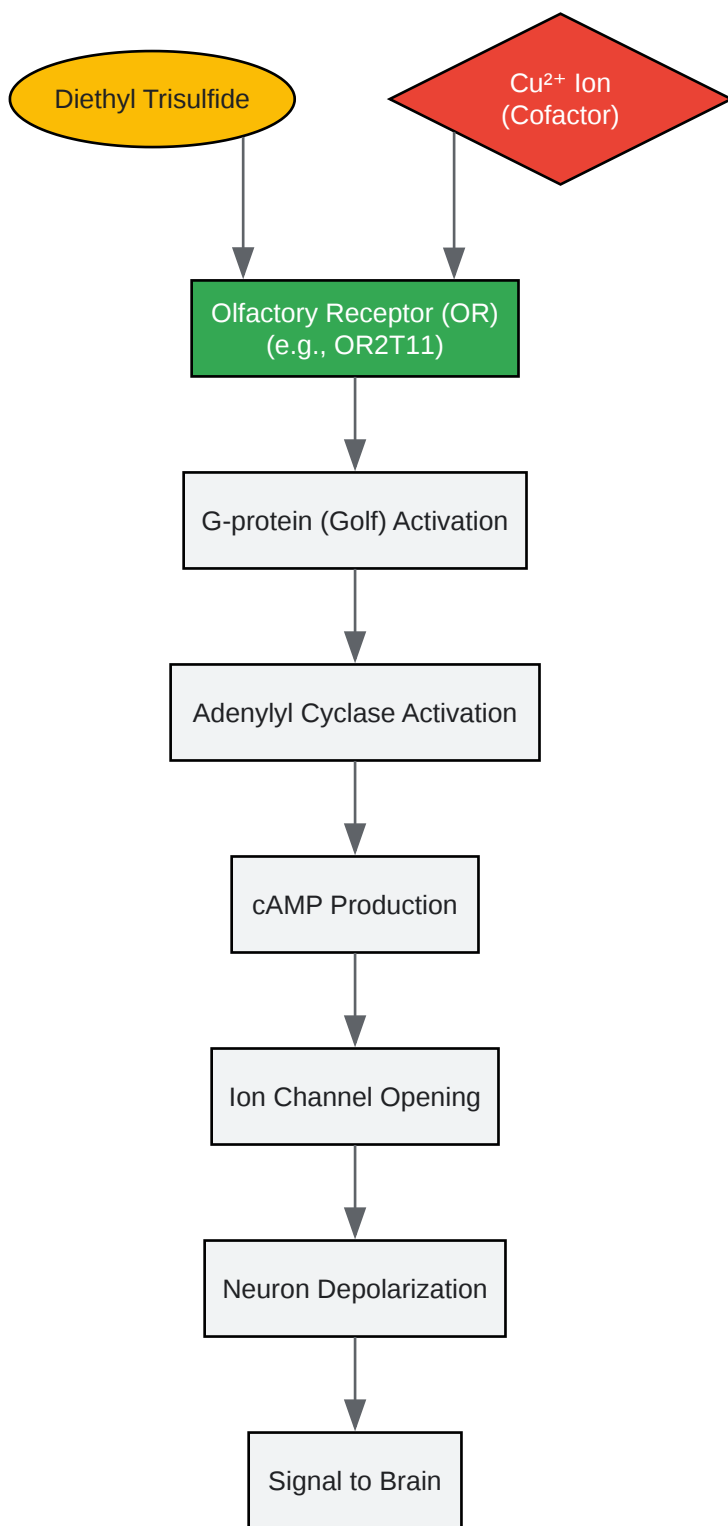
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Caption: Workflow for GC-MS analysis of **diethyl trisulfide**.



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Caption: Logical flow of a sensory triangle test.



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Caption: Olfactory signaling pathway for sulfur compounds.

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